Dehydroretrorsine is predominantly sourced from plants such as Corydalis ambigua and Corydalis yanhusuo, which are used in traditional medicine, especially in East Asia. These plants have been utilized for their analgesic and anti-inflammatory properties, leading to the isolation of dehydroretrorsine for further study.
Dehydroretrorsine is classified as a benzylisoquinoline alkaloid. This classification is significant as it groups the compound with other bioactive molecules that exhibit a range of pharmacological activities, including antitumor and antimicrobial effects.
The synthesis of dehydroretrorsine can be approached through both natural extraction and synthetic organic chemistry. Natural extraction involves isolating the compound from plant sources using solvents such as ethanol or methanol, followed by purification techniques like chromatography.
In synthetic approaches, various methods have been developed:
The total synthesis typically involves:
Dehydroretrorsine has a complex molecular structure characterized by a fused bicyclic system. Its molecular formula is , indicating the presence of nitrogen within its structure, which is typical for alkaloids.
Dehydroretrorsine participates in various chemical reactions typical for alkaloids:
The reactivity of dehydroretrorsine can be attributed to its functional groups, which allow it to participate in nucleophilic attacks and electrophilic substitutions, making it a versatile compound for further synthetic modifications.
The mechanism of action for dehydroretrorsine involves multiple pathways:
Studies indicate that dehydroretrorsine exhibits significant activity against inflammatory mediators, potentially through modulation of signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
Relevant analyses indicate that the compound's stability and solubility characteristics are crucial for its formulation in pharmaceutical applications.
Dehydroretrorsine has several scientific uses:
Research continues into the therapeutic potential of dehydroretrorsine, aiming to elucidate its mechanisms further and expand its applications in modern medicine.
Dehydroretrorsine (C₁₈H₂₃NO₆), a structurally complex pyrrolizidine alkaloid (PA), was first isolated in the mid-20th century during systematic phytochemical investigations of Senecio and related genera within the Asteraceae family. Its identification emerged alongside foundational research characterizing hepatotoxic compounds in livestock foraging on PA-containing plants. Early structural elucidation efforts revealed dehydroretrorsine as an unsaturated PA ester featuring a necine base (retronecine) esterified with a necic acid component, later identified as viridifloric acid. This places it within the retronecine-type PAs, distinguished by the presence of a 1,2-double bond in the necine base – a structural feature critically linked to its bioactivation and toxicity potential. The compound gained significant research attention following observations that unsaturated PAs like dehydroretrorsine were responsible for causing hepatic veno-occlusive disease (VOD), distinguishing them from their saturated counterparts which exhibit minimal toxicity [9] [10].
Table 1: Key Historical Milestones in Dehydroretrorsine Research
Time Period | Research Milestone | Significance |
---|---|---|
1950s-1960s | Initial isolation from Senecio species | Structural characterization as unsaturated pyrrolizidine alkaloid |
1970s | Identification as retronecine esterified with viridifloric acid | Elucidation of core chemical structure |
1980s | Metabolic activation studies | Demonstration of CYP450-mediated conversion to toxic pyrrolic derivatives (dehydroretrorsine-N-oxide) |
1990s-2000s | Mechanistic toxicology investigations | Role in hepatic veno-occlusive disease pathogenesis established |
2010s-Present | Detection in phytomedicines and environmental samples | Recognition as contaminant in food chain and herbal products |
Within plant biochemical systems, dehydroretrorsine functions as a specialized defense metabolite synthesized primarily in roots and transported to aerial tissues. Its biosynthesis follows the universal PA pathway: initiation via homospermidine synthase (HSS) catalyzing the condensation of spermidine with putrescine, followed by iterative modifications including oxidation, esterification, and hydroxylation steps to form the retronecine backbone and subsequent esterification with viridifloric acid. This biosynthetic pathway represents a significant nitrogen investment for the plant, underscoring its ecological importance [10].
Ecologically, dehydroretrorsine serves as a potent herbivore deterrent across multiple trophic levels. It exhibits broad-spectrum antixenotic effects against generalist insects and mammalian grazers through post-ingestive toxicity mediated by hepatotoxic pyrrolic metabolites. Notably, certain adapted insects (e.g., Tyria jacobaeae and Osphranteria species) have evolved specific mechanisms for detoxification, including N-oxidation and sequestration, transforming this plant defense compound into their own predator deterrent. This co-evolutionary arms race demonstrates the compound's ecological significance as a mediator of specialized plant-insect interactions. Furthermore, dehydroretrorsine exhibits allelopathic properties, inhibiting germination and growth of competing plant species in the rhizosphere, thereby influencing plant community structure [4] [10].
Table 2: Ecological Roles of Dehydroretrorsine in Producer Plants
Ecological Function | Mechanism of Action | Target Organisms | Plant Sources |
---|---|---|---|
Herbivore Deterrence | Post-ingestive hepatotoxicity via metabolic activation | Generalist insects, mammalian grazers | Senecio spp., Crotalaria spp. |
Defense Against Adapted Insects | Selective sequestration or detoxification | Specialist herbivores (Tyria jacobaeae) | Senecio jacobaea |
Allelopathy | Inhibition of seed germination and seedling growth | Competing plant species | Various ruderal species |
Antimicrobial Activity | Membrane disruption or enzyme inhibition | Soil bacteria, phytopathogenic fungi | Crotalaria retusa |
Dehydroretrorsine has emerged as a critical model compound for studying xenobiotic metabolism and PA toxicity mechanisms. Its metabolic fate exemplifies the principle of metabolic activation, where a relatively inert protoxin undergoes enzymatic transformation to highly reactive electrophilic species. The primary bioactivation pathway involves hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6 in humans) catalyzing dehydrogenation to dehydropyrrolizidine derivatives (DHP). These electrophilic pyrrolic metabolites form covalent adducts with cellular nucleophiles including DNA (forming DNA crosslinks and adducts) and proteins, initiating cascades leading to hepatotoxicity, genotoxicity, and carcinogenicity. The metabolic processing of dehydroretrorsine thus provides a paradigmatic example of how xenobiotic metabolism can convert structurally complex plant alkaloids into cellular toxins [4] [9].
This compound has become indispensable in toxicology research for several reasons: 1) It serves as a reference standard for detecting and quantifying PA contamination in food products (honey, grains) and phytomedicines; 2) It enables mechanistic studies of hepatic sinusoidal damage and veno-occlusive disease pathogenesis; and 3) It facilitates investigation of interindividual susceptibility factors in PA toxicity, including genetic polymorphisms in bioactivating enzymes (CYPs) and detoxification pathways. Recent research has expanded to examine its impact on gut microbiome composition and function, revealing bidirectional interactions where microbial metabolism influences PA toxicity and vice versa. Furthermore, dehydroretrorsine studies contribute significantly to understanding structure-toxicity relationships within the PA chemical class, particularly how esterification patterns and necine base unsaturation dictate toxic potential [4] [6] [9].
Table 3: Key Metabolic Pathways and Enzymes in Dehydroretrorsine Processing
Metabolic Pathway | Primary Enzymes Involved | Metabolites Generated | Biological Consequences |
---|---|---|---|
Phase I - Bioactivation | CYP3A4, CYP2B6, CYP2C19 | Dehydroretrorsine-N-oxide (DHP), Pyrrolic esters | Electrophilic intermediates capable of macromolecular adduction |
Phase I - Detoxification | CYP4F, MAO | N-oxides, nor-derivatives | Water-soluble metabolites for excretion |
Phase II - Conjugation | UGTs (UGT1A, UGT2B), SULTs | Glucuronides, Sulfates | Enhanced water solubility, renal excretion |
Phase II - Cytoprotection | GSTs, Catalase, SOD | Glutathione conjugates | ROS scavenging, detoxification of electrophiles |
Reduction | Reductases (e.g., POR) | Seco-derivatives | Inactive breakdown products |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1